N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide
CAS No.: 262614-49-3
Cat. No.: VC6304319
Molecular Formula: C11H17N3O
Molecular Weight: 207.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 262614-49-3 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.277 |
| IUPAC Name | 3-amino-N-[4-(dimethylamino)phenyl]propanamide |
| Standard InChI | InChI=1S/C11H17N3O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8,12H2,1-2H3,(H,13,15) |
| Standard InChI Key | GQUFBXDKLMHBCI-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N~1~-[4-(Dimethylamino)phenyl]-beta-alaninamide consists of a beta-alanine backbone () linked to a 4-(dimethylamino)phenyl group. The dimethylamino substituent () at the para position of the phenyl ring introduces electron-donating effects, influencing the compound's electronic distribution and reactivity. The dihydrochloride form incorporates two hydrochloride counterions, stabilizing the protonated amine groups .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.28 g/mol | |
| IUPAC Name | 3-amino-N-[4-(dimethylamino)phenyl]propanamide | |
| CAS Number (Free Base) | 262614-49-3 | |
| CAS Number (Dihydrochloride) | 1269039-52-2 |
Synonymy and Identifiers
This compound is cataloged under multiple aliases across databases, facilitating cross-referencing in scientific literature:
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves amide bond formation between beta-alanine derivatives and 4-(dimethylamino)aniline. A standard protocol includes:
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Activation of Beta-Alanine: Carboxylic acid activation using coupling agents like HATU or EDCl facilitates nucleophilic attack by the aniline’s amine group.
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Coupling Reaction: Reacting activated beta-alanine with 4-(dimethylamino)aniline in polar aprotic solvents (e.g., DMF or THF) at 0–25°C yields the amide intermediate.
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Salt Formation: Treating the free base with hydrochloric acid produces the dihydrochloride salt, improving crystallinity and solubility .
Reaction Scheme:
Purification and Characterization
Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Analytical confirmation employs:
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 207.28.
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NMR Spectroscopy: NMR exhibits characteristic signals for the dimethylamino group ( 2.92 ppm, singlet, 6H) and beta-alanine backbone ( 2.45–3.10 ppm, multiplet).
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits enhanced solubility in water (>50 mg/mL) compared to the free base (<10 mg/mL in water). Both forms are stable under inert storage conditions (-20°C, desiccated) but degrade upon prolonged exposure to light or moisture .
Table 2: Physicochemical Data
| Property | Free Base | Dihydrochloride | Source |
|---|---|---|---|
| Solubility in Water | Low | High | |
| Melting Point | Not reported | >250°C (dec.) | |
| logP (Predicted) | 1.2 | -0.5 |
Spectroscopic Profiles
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UV-Vis: Absorption maxima at 254 nm (phenyl ring) and 290 nm (n→π* transition of the amide).
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IR Spectroscopy: Stretching vibrations at 1650 cm (amide C=O) and 3350 cm (N-H).
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